1-(3,5-Dihydroxyphenyl)butan-2-one
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Overview
Description
1-(3,5-Dihydroxyphenyl)butan-2-one is an organic compound with the molecular formula C10H12O3. It is a phenolic ketone, characterized by the presence of two hydroxyl groups on the phenyl ring and a butan-2-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dihydroxyphenyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 3,5-dihydroxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. For example, the condensation of 3,5-dihydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dihydroxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1-(3,5-Dihydroxyphenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(3,5-Dihydroxyphenyl)butan-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dihydroxyphenyl)-butan-2-one: Similar in structure but with different hydroxyl group positions.
1-(2,4-Dihydroxyphenyl)ethanone: Another phenolic ketone with a shorter carbon chain.
1-(3,4-Dihydroxyphenyl)-2-butanone: Differing by the position of hydroxyl groups and carbon chain length.
Uniqueness
1-(3,5-Dihydroxyphenyl)butan-2-one is unique due to its specific hydroxyl group positions, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
143406-81-9 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(3,5-dihydroxyphenyl)butan-2-one |
InChI |
InChI=1S/C10H12O3/c1-2-8(11)3-7-4-9(12)6-10(13)5-7/h4-6,12-13H,2-3H2,1H3 |
InChI Key |
MBBPZOTXWBKPET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
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